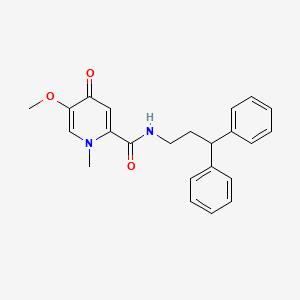
N-(3,3-diphenylpropyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,3-Diphenylpropyl)glycinamide” is also known as N20C . It’s a non-competitive NMDA receptor open-channel blocker . The molecular formula is C17H20N2O and the molecular weight is 268.35 .
Chemical Reactions Analysis
There’s a study on the photodegradation of two dihydropyridine compounds . Photodecomposition was monitored by UV–visible spectroscopy, LC, and LC–MS. Quantum yields and kinetic data were obtained for the photochemical reactions .Physical And Chemical Properties Analysis
“N-(3,3-Diphenylpropyl)glycinamide” is a solid, white substance soluble in DMSO . “N-Methyl-3,3-diphenylpropylamine” has a boiling point of 178 °C, a predicted density of 0.988±0.06 g/cm3, and is slightly soluble in chloroform and ethyl acetate .Applications De Recherche Scientifique
Selective Inhibitors for Kinase Superfamily
The synthesis and identification of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have demonstrated potent and selective inhibition of the Met kinase superfamily. This research highlighted the development of compounds with enhanced enzyme potency and selectivity, contributing significantly to targeted cancer therapies. One such compound demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models, underscoring its potential clinical application in cancer treatment (Schroeder et al., 2009).
Synthesis Methodologies for Cardiovascular Drugs
Research into the synthesis of Lercanidipine Hydrochloride, a cardiovascular drug, provides insights into chemical processes involving N-(3,3-diphenylpropyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide derivatives. The study outlines a multi-step synthetic pathway starting from benzene and cinnamic acid, leading to key intermediates and ultimately to Lercanidipine Hydrochloride. This research underscores the importance of such compounds in developing therapeutic agents for hypertension (Li Guo-ping, 2005).
Antimicrobial and Antifungal Agents
A study on novel derivatives of 6-oxo-pyridine-3-carboxamide, which share a core structure with the compound of interest, showcased their evaluation as antibacterial and antifungal agents. The synthesis involved reacting acetoacetanilide and cyanoacetanilide, resulting in compounds displaying broad-spectrum antibacterial activity. Such research contributes to the ongoing search for new antimicrobial agents in combating resistant bacterial strains (El-Sehrawi et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-(3,3-diphenylpropyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-25-16-22(28-2)21(26)15-20(25)23(27)24-14-13-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,15-16,19H,13-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMWQBNZOJRZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-nitro-N-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2929607.png)
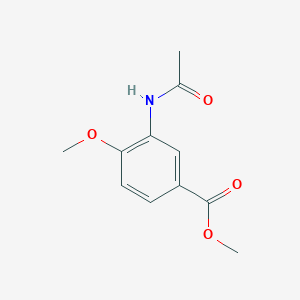



![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2929616.png)
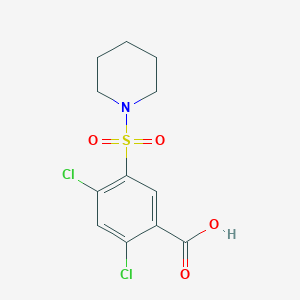
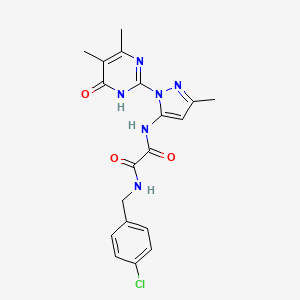
![2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride](/img/structure/B2929621.png)
![4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2929623.png)
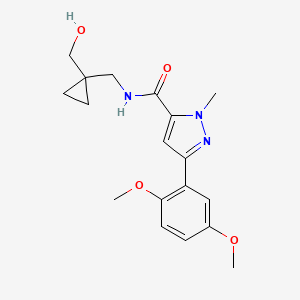
![2-[Hydroxy(phenylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2929627.png)
